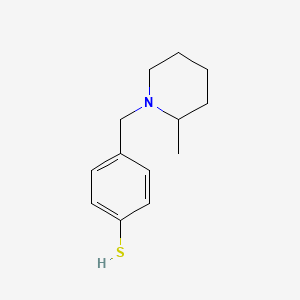

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

Beschreibung

Eigenschaften

IUPAC Name |

4-[(2-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQOWYXHYSSXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with 2-methylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzylic position can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Corresponding sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

The compound 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is of significant interest in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is characterized by the following structural features:

- Molecular Formula : C13H17NS

- Molecular Weight : 219.35 g/mol

- IUPAC Name : 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

The compound contains a piperidine ring, which is known for its versatility in medicinal chemistry, often serving as a pharmacophore in various drug candidates.

Pharmaceutical Development

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol has been investigated for its potential as a therapeutic agent. The piperidine moiety contributes to the compound's ability to interact with biological targets, making it a candidate for various drug formulations.

Case Study: Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including this compound, against SARS-CoV-2. Computational docking studies indicated promising binding affinities to viral proteins, suggesting potential as an antiviral agent .

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzenethiol can inhibit bacterial growth, making them candidates for antibiotic development.

Case Study: Inhibition of Mycobacterium tuberculosis

A study on piperidine derivatives demonstrated their efficacy in inhibiting the growth of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis . The incorporation of a thiol group may enhance the bioactivity of these compounds.

Chemical Synthesis

The synthesis of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The thiol group can be introduced via nucleophilic substitution on suitable precursors.

Synthetic Route:

- Start with 4-bromobenzenethiol.

- React with 2-methylpiperidine in the presence of a base to facilitate substitution.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring or the thiol group can significantly affect biological activity.

Example:

A study highlighted modifications to piperidine derivatives that improved their potency against specific targets while reducing toxicity . This emphasizes the importance of SAR in drug design.

Wirkmechanismus

The mechanism of action of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol:

Key Comparative Analysis

Bioactivity: Compounds 8e and 8f exhibit potent anticancer activity against multiple cell lines, attributed to their trifluoromethyl and oxadiazole groups, which enhance electron-withdrawing effects and metabolic stability . In contrast, the 2-methylpiperidine substituent in the target compound may improve solubility and blood-brain barrier penetration but lacks direct efficacy data. Compound 2t, featuring the same piperidine substituent but on a chromenone scaffold, highlights the role of this group in modulating solubility and target engagement, though its activity profile remains undefined .

Synthetic Complexity: The synthesis of 8e and 8f involves multi-step routes (condensation, acetylation, acylation) with yields >85%, demonstrating robustness for analogs with electron-deficient substituents .

The piperidine group in the target compound may counterbalance this via protonation at physiological pH . Molecular Weight: The target compound (estimated MW ~221 g/mol) is smaller than 8e (MW ~509 g/mol), suggesting better compliance with drug-likeness guidelines (e.g., Lipinski’s rules).

Mechanistic Insights :

- 8e/8f are proposed tubulin inhibitors, with their oxadiazole moieties critical for binding to the colchicine site . The piperidine group in the target compound could interact with hydrophobic pockets or act as a hydrogen-bond acceptor, though mechanistic studies are absent in the evidence.

Research Findings and Gaps

- Anticancer Potential: While 8e/8f show low-micromolar IC₅₀ values, the target compound’s bioactivity remains unexplored.

- Synthetic Feasibility : The evidence lacks protocols for synthesizing the target compound, though methodologies from 8e/8f (e.g., protecting-group strategies for thiols) may be adaptable .

- Spectroscopic Characterization : Structural confirmation of analogs (e.g., via NMR, MS in ) underscores the need for similar rigorous analysis for the target compound .

Biologische Aktivität

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is C12H17N1S1. Its structure features a benzenethiol moiety linked to a 2-methylpiperidine group, which may contribute to its biological activity through various mechanisms.

The biological activity of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is hypothesized to involve multiple pathways:

- Antioxidant Activity : The thiol group may confer antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or neurodegenerative processes.

- Receptor Interaction : It might interact with neurotransmitter receptors or other molecular targets relevant to neuroprotection.

Anticancer Activity

Research indicates that 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol exhibits significant anticancer properties. A study conducted by Morais et al. (2023) demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values for these compounds ranged from 25 to 40 µM, indicating moderate potency in inhibiting cancer cell growth .

Table 1: Anticancer Activity Data

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound showed promising results in reducing AChE activity with an IC50 value of approximately 45 nM, suggesting strong potential for further development as a therapeutic agent .

Table 2: Neuroprotective Activity Data

| Assay Type | Compound Concentration (nM) | IC50 (nM) | Reference |

|---|---|---|---|

| AChE Inhibition | 10 | 45 | |

| Neurotoxicity in PC12 Cells | 20 | >100 |

Case Studies

Several case studies have explored the efficacy of this compound in vivo. For instance, a study on tumor-bearing mice treated with derivatives of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol showed significant tumor growth suppression compared to controls, suggesting its potential as an effective anticancer agent .

Q & A

Q. What are the key considerations for synthesizing 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol with high purity?

- Methodological Answer : Synthesis typically involves coupling a benzenethiol derivative with a 2-methylpiperidine moiety. A validated approach includes using anhydrous solvents (e.g., dichloromethane) under inert gas (argon) to prevent oxidation of the thiol group. For example, copper triflate (2 mol%) can catalyze the reaction, followed by column chromatography on Brockmann grade II alumina with a 9:1 hexane–ethyl acetate solvent system for purification. Yield optimization requires careful stoichiometric control of reagents like trifluoroacetic anhydride (2.0 equivalents) .

- Characterization : Purity (>97%) is confirmed via HPLC, while structural elucidation relies on -/-NMR, IR (e.g., S-H stretch at ~2500 cm), and mass spectrometry. Melting point consistency (e.g., 90–93°C for analogous compounds) is critical for assessing crystallinity .

Q. How can researchers address conflicting spectroscopic data during structural confirmation?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or stereochemical variations. To resolve this: (i) Use deuterated solvents and ensure complete solvent removal. (ii) Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts). (iii) For stereoisomers, employ chiral HPLC or polarimetry to verify enantiomeric ratios (>98% ee in resolved isomers) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thiol group in surface modification applications?

- Methodological Answer : The thiol group forms self-assembled monolayers (SAMs) on gold surfaces via Au–S bonds. Electrochemical reduction studies (e.g., cyclic voltammetry) reveal that substituents on the benzene ring (e.g., electron-withdrawing groups like –CF) modulate redox potentials and SAM stability. For instance, 4-(trifluoromethyl)benzenethiol exhibits slower oxidation kinetics due to reduced electron density at the sulfur atom .

- Experimental Design : Use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance and atomic force microscopy (AFM) to assess SAM morphology. Compare with control molecules like 4-(dimethylamino)benzenethiol (DABT), which lowers electrode work functions by ~0.5 eV, enhancing n-type organic semiconductor performance .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs?

- Methodological Answer : Chiral resolution of racemic mixtures can be achieved via diastereomeric salt formation or enantioselective catalysis. For example, using (–)-menthol as a chiral auxiliary in a WHE (Wadsworth-Horner-Emmons) reaction yields enantiopure products. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns and polarimetric detection .

- Data Analysis : Kinetic resolution parameters (e.g., ) are derived from time-dependent ee measurements. Computational modeling (e.g., molecular docking) predicts steric interactions influencing stereoselectivity .

Q. What strategies mitigate oxidative degradation of the thiol group during storage or application?

- Methodological Answer : Stabilization methods include: (i) Storing under inert atmospheres (N) at –20°C. (ii) Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt%. (iii) Encapsulation in cyclodextrins or lipid nanoparticles. Accelerated aging studies (40°C/75% RH for 4 weeks) coupled with LC-MS track degradation products (e.g., disulfides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.